Sub-Nanomolar TPMT Inhibition: A >8-Fold Potency Advantage over Unsubstituted Benzamide Comparator
2,4,6-Trimethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide inhibits purified human kidney TPMT with a Ki of 0.900 nM [1]. In the same assay system, an unsubstituted benzamide comparator (CHEMBL3984952) exhibits a Ki of 7.70 nM, demonstrating an 8.6-fold weaker affinity [2]. This difference is exclusively attributable to the 2,4,6-trimethyl substitution, as the piperidine–thiophene core is conserved between the two molecules.
| Evidence Dimension | Binding affinity to purified human kidney thiopurine methyltransferase (TPMT) |
|---|---|
| Target Compound Data | Ki = 0.900 nM |
| Comparator Or Baseline | Unsubstituted benzamide analog (CHEMBL3984952): Ki = 7.70 nM |
| Quantified Difference | 8.6-fold higher affinity (lower Ki) for the 2,4,6-trimethyl derivative |
| Conditions | Inhibition assay of purified human kidney TPMT; data curated by ChEMBL and hosted by BindingDB [1][2] |
Why This Matters
A sub-nanomolar Ki defines the compound as a high-potency biochemical probe for TPMT, a clinically relevant enzyme in thiopurine drug metabolism; substitution with a comparator would necessitate an ~9-fold concentration adjustment to achieve equivalent target engagement.
- [1] BindingDB Entry BDBM50405518 (CHEMBL5291247). Affinity data: Ki = 0.900 nM for human TPMT. View Source
- [2] BindingDB Entry BDBM50210268 (CHEMBL3984952). Affinity data: Ki = 7.70 nM for human TPMT. View Source
